molecular formula C17H35BrO8 B609296 m-PEG8-bromide CAS No. 1056881-04-9

m-PEG8-bromide

Cat. No.: B609296
CAS No.: 1056881-04-9
M. Wt: 447.36
InChI Key: CJXJMRATZFVXNX-UHFFFAOYSA-N
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Description

m-PEG8-bromide: , also known as methoxy-poly(ethylene glycol)8-bromide, is a type of heterobifunctional polyethylene glycol derivative. It is a polyethylene glycol linker containing a bromide group, which serves as a good leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

m-PEG8-bromide is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . The role of this compound is to connect the ligand for the protein of interest with the ligand for an E3 ubiquitin ligase .

Mode of Action

The bromide group in this compound is a very good leaving group for nucleophilic substitution reactions . This property is exploited in the synthesis of PROTACs, where this compound is used as a linker to connect two different ligands . The resulting PROTAC can then bind to both the protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound to create PROTACs, specific proteins can be targeted for degradation, allowing for the manipulation of various biochemical pathways depending on the protein of interest .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG component. PEGylation, the process of attaching PEG to molecules, is known to improve the solubility, stability, and bioavailability of drugs . It can also reduce immunogenicity and prolong the half-life of drugs in the body . Therefore, this compound is expected to have favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Result of Action

The result of the action of this compound is the degradation of the target protein . This can lead to a variety of molecular and cellular effects depending on the function of the protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the alleviation of the disease symptoms .

Action Environment

The action of this compound, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Due to the hydrophilic nature of peg, this compound is expected to be stable and soluble in a wide range of environments . This makes it a versatile tool for the synthesis of PROTACs that can be used in various biological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-bromide typically involves the reaction of methoxy-poly(ethylene glycol) with a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane, dimethylformamide, or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: m-PEG8-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The bromide group is a very good leaving group, making it highly reactive in such reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are the corresponding substituted derivatives of m-PEG8, where the bromide group is replaced by the nucleophile .

Comparison with Similar Compounds

  • m-PEG4-bromide
  • m-PEG6-bromide
  • m-PEG12-bromide

Comparison: m-PEG8-bromide is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter chain analogs like m-PEG4-bromide and m-PEG6-bromide, this compound offers better solubility and flexibility. On the other hand, longer chain analogs like m-PEG12-bromide may offer higher solubility but could be less reactive due to steric hindrance .

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35BrO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXJMRATZFVXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35BrO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
m-PEG8-bromide

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